Sodium (phenylthio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

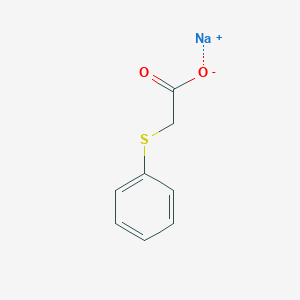

Sodium (phenylthio)acetate, also known as this compound, is a useful research compound. Its molecular formula is C8H7NaO2S and its molecular weight is 190.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

Thioester Reactions

Sodium (phenylthio)acetate is primarily utilized in organic synthesis as a thioester, which plays a crucial role in various chemical reactions. Thioesters are known for their ability to undergo nucleophilic attack, making them valuable intermediates in the synthesis of complex organic molecules. For instance, they can participate in thiol-thioester exchange reactions, which are essential in biochemistry for enzyme catalysis and metabolic processes .

Polymer Chemistry

In polymer chemistry, this compound is used to synthesize polymers with well-defined structures through acyl-transfer polymerization. This method allows for the incorporation of thioester groups into polymer backbones, enhancing the material properties of the resulting polymers . The ability to manipulate these thioester functionalities is pivotal for developing new materials with specific characteristics suitable for applications in coatings, adhesives, and biomedical devices.

Biochemical Applications

Enzyme Substrates

this compound serves as a substrate for various enzymatic reactions. Its structure allows it to mimic natural substrates in biochemical pathways, facilitating studies on enzyme mechanisms and kinetics. For example, it has been used in kinetic studies involving aminolysis reactions, providing insights into reaction mechanisms and the stability of intermediates formed during these processes .

Flavor Enhancement

The compound has also been explored for its potential as a flavor enhancer in food chemistry. The thioacetate derivatives can impart unique savory flavors when incorporated into food products . This application highlights the compound's versatility beyond traditional synthetic chemistry.

Therapeutic Potential

Histone Deacetylase Inhibition

Recent studies have indicated that this compound may function as a histone deacetylase inhibitor (HDACI), similar to sodium phenylbutyrate. This property positions it as a candidate for therapeutic applications in cancer treatment and other diseases characterized by epigenetic dysregulation . Research suggests that compounds with HDACI activity can induce cell cycle arrest and apoptosis in cancer cells, offering a promising avenue for drug development.

Case Studies

Propriétés

Numéro CAS |

1641-35-6 |

|---|---|

Formule moléculaire |

C8H7NaO2S |

Poids moléculaire |

190.2 g/mol |

Nom IUPAC |

sodium;2-phenylsulfanylacetate |

InChI |

InChI=1S/C8H8O2S.Na/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);/q;+1/p-1 |

Clé InChI |

OYCGIXLICRSQPW-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)SCC(=O)[O-].[Na+] |

SMILES isomérique |

C1=CC=C(C=C1)SCC(=O)[O-].[Na+] |

SMILES canonique |

C1=CC=C(C=C1)SCC(=O)[O-].[Na+] |

Synonymes |

(Phenylthio)acetic acid sodium salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.